molecular formula C19H14ClNOS2 B2402030 N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide CAS No. 477887-22-2

N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide

Cat. No. B2402030
M. Wt: 371.9
InChI Key: AHJLKHRFKOEQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide, also known as CCT-137690, is a small molecule inhibitor that has shown potential for therapeutic use in cancer treatment. The compound was first synthesized in 2010 by scientists at the Cancer Research UK Manchester Institute and has since been the subject of several studies exploring its mechanism of action and potential applications.

Scientific Research Applications

Synthesis and Biological Agents

  • N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide derivatives are synthesized for their potential as biological agents. Some compounds in this category have shown significant inhibition on bacterial and fungal growth, comparable to standard drugs (Akbari et al., 2008).

Optical Properties and Applications

  • The optical properties of derivatives including 4H-thieno[3,2-c]chromenes have been studied, showing moderate to high fluorescence quantum yields. These properties suggest potential applications as invisible ink dyes (Bogza et al., 2018).

Medicinal and Biological Activities

  • Derivatives of N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide have been identified as potent inhibitors of VEGF receptor-2 kinase, which is key in new blood vessel formation from tumors. They also exhibit potential as selective ligands for the 5-HT3 receptor, with therapeutic applications in psychosis, memory impairment, and drug abuse treatment (Song, 2007).

Anticancer Activity

  • Some derivatives have been synthesized and evaluated for their anticancer activity. Compounds containing thiazolidinone ring or thiosemicarbazide moiety in their structures have shown good inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021).

Vibrational Spectroscopy and Quantum Mechanical Study

  • Vibrational spectroscopic (FT-IR, FT-Raman) techniques and quantum mechanical methods have been used to study the properties of derivatives. These studies aid in interpreting and predicting vibrational spectra, which can contribute to understanding their biological activity (Kuruvilla et al., 2018).

Synthesis and Photochemical Synthesis

  • Novel derivatives have been synthesized through photocyclization, displaying potential anticancer activity. These derivatives have shown efficacy against various malignant cell lines (DoganKoruznjak et al., 2002).

properties

IUPAC Name

N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNOS2/c1-11-5-6-16-15(7-11)18-12(10-23-16)8-17(24-18)19(22)21-14-4-2-3-13(20)9-14/h2-9H,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJLKHRFKOEQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=C2SC(=C3)C(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.